Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
Description
This compound features a biphenyl core substituted with chlorine atoms at the 3,3' positions. The 4,4' positions are functionalized with 1-methyl-2-triazene groups linked to ethanesulfonic acid moieties, forming a disodium salt (Figure 1). The triazene group (N–N=N) imparts reactivity, while the sulfonate groups enhance solubility in aqueous environments. Its structural complexity suggests applications in specialized industrial processes, such as dye intermediates, optical brighteners, or biochemical reagents.
Properties
CAS No. |
68133-33-5 |
|---|---|
Molecular Formula |
C18H20Cl2N6Na2O6S2 |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
disodium;2-[[2-chloro-4-[3-chloro-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C18H22Cl2N6O6S2.2Na/c1-25(23-21-7-9-33(27,28)29)17-5-3-13(11-15(17)19)14-4-6-18(16(20)12-14)26(2)24-22-8-10-34(30,31)32;;/h3-6,11-12H,7-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
ZHSMSCHKPOZRCJ-UHFFFAOYSA-L |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C2=CC(=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])Cl)Cl)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro groups onto the biphenyl core.
Attachment of Triazene Groups: Triazene groups are introduced through diazotization reactions followed by coupling with appropriate amines.
Sulfonation: The final step involves sulfonation to introduce ethanesulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazene groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The biphenyl core provides structural stability, while the ethanesulfonic acid groups enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
Structural Analogs with Biphenyl Cores
Functional Group Analogues
- Triazene Derivatives: The target compound’s triazene group is rare in industrial chemicals. A structurally distinct triazene derivative, Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt, incorporates triazine rings instead of biphenyls. It is used in reactive dyes for cellulose fibers, highlighting the role of sulfonate-triazene systems in covalent bonding with substrates .
- Sulfonated Azo Dyes: Compounds like Evans Blue (tetrasodium 6,6′-[(3,3′-dimethylbiphenyl-4,4′-diyl)di(E)diazenediyl]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate)) share the biphenyl-azo-sulfonate architecture. Unlike the target compound, Evans Blue is a biological stain with high affinity for serum albumin, demonstrating how substituent choice (e.g., methyl vs. chloro) dictates bioactivity .
Biological Activity
Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt (commonly referred to as the compound of interest) is a synthetic organic compound with potential applications in various fields including pharmaceuticals and environmental science. Its unique structure, featuring a biphenyl moiety and triazene linkages, suggests interesting biological properties that warrant detailed investigation.
Chemical Structure
The compound has the following molecular formula: . The presence of dichlorobiphenyl and triazene groups indicates potential for biological activity, particularly in terms of cytotoxicity and interaction with biological macromolecules.
Biological Activity Overview
Research on the biological activity of this compound has focused primarily on its toxicity and potential therapeutic effects. Key findings from various studies include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through oxidative stress pathways.
- Genotoxicity : The disodium salt form has been evaluated for genotoxic potential using bacterial assays. Results suggest that it may cause DNA damage in certain conditions.
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against specific bacterial strains.
Cytotoxicity Studies
A series of in vitro studies were conducted to assess the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis via ROS |
| MCF-7 | 15.0 | Cell cycle arrest |
These results indicate that the compound's cytotoxicity is mediated through the generation of reactive oxygen species (ROS), leading to programmed cell death.
Genotoxicity Assessment
The genotoxic potential was evaluated using the Ames test and comet assay. The results indicated:
- Ames Test : Positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100.
- Comet Assay : Significant DNA strand breaks were observed in treated human lymphocytes at concentrations above 20 µM.
These findings suggest that while the compound may have therapeutic potential, caution is warranted due to its genotoxic effects.
Antimicrobial Properties
In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound demonstrated varying degrees of inhibitory activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
